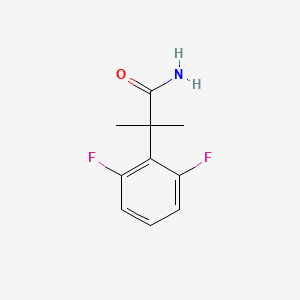

2-(2,6-Difluorophenyl)isobutyramide

Overview

Description

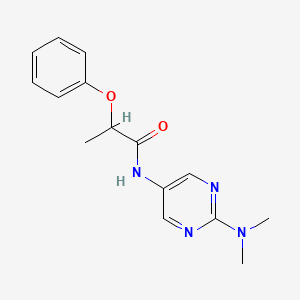

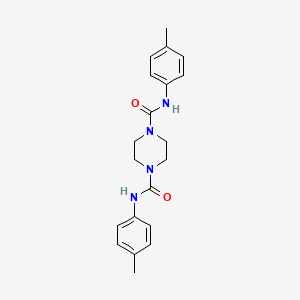

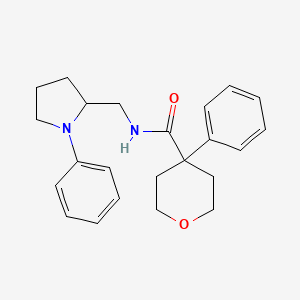

Molecular Structure Analysis

The molecular structure of a compound can be inferred from its name. “2-(2,6-Difluorophenyl)isobutyramide” suggests that it contains a phenyl group (a ring of 6 carbon atoms) with fluorine atoms at the 2 and 6 positions, and an isobutyramide group attached at the 2 position of the phenyl ring .Scientific Research Applications

Bioisostere of Carboxylic Acid

2-(2,6-Difluorophenyl)isobutyramide and its derivatives have been explored for their potential as bioisosteres of carboxylic acids. Research by Qiu et al. (1999) demonstrated that 3-(Aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, synthesized from 2,6-difluorophenol, could act as lipophilic bioisosteres for gamma-aminobutyric acid (GABA), showing poor substrate activity but inhibiting GABA aminotransferase. This suggests the 2,6-difluorophenol moiety's potential to increase the lipophilicity of drug candidates by substituting for a carboxylic acid (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

Synthesis and Structural Studies

The synthesis and structural analysis of compounds related to 2-(2,6-Difluorophenyl)isobutyramide contribute to our understanding of molecular interactions and design principles in chemistry. For instance, studies on the synthesis of (2-aminopropyl)benzofuran isomers and their separation techniques offer insights into the analytical characterization of related compounds. This research highlights the importance of precise structural identification in the development of new chemical entities (Stańczuk, Morris, Gardner, & Kavanagh, 2013).

Molecular Electronics and Conductivity

The exploration of molecular structures for electronic applications is a significant area of research. The study of π-stacked forms of cation radicals, for example, provides valuable insights into the design of molecular electronics. These investigations into the structural properties of monomers, π-dimerized, and π-stacked forms reveal the potential for novel applications in electronic devices, highlighting the versatility of fluorophenyl derivatives in advancing molecular electronics (Graf, Duan, Campbell, Miller, & Mann, 1997).

Catalysis and Reaction Mechanisms

Research into the catalytic applications and reaction mechanisms involving fluorophenyl derivatives enriches our understanding of chemical reactivity and catalyst design. Studies on internal fluorocarbon coordination and its role in protecting active catalytic sites demonstrate the nuanced interplay between molecular structure and catalytic activity. This research underscores the potential for utilizing fluorophenyl derivatives in designing more efficient and selective catalysts in chemical reactions (Karl, Erker, & Fröhlich, 1997).

Environmental and Health Monitoring

The identification and monitoring of polyfluorinated compounds, including derivatives of 2-(2,6-Difluorophenyl)isobutyramide, are crucial for assessing environmental and health impacts. Research into the occurrence and distribution of such compounds in environmental samples, such as sewage sludge, offers insights into their persistence and potential risks. This line of investigation is vital for developing strategies to mitigate the adverse effects of these compounds on health and the environment (Ruan, Lin, Wang, Liu, & Jiang, 2015).

Safety and Hazards

properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMGSADVHAMIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)

![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)

![2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2756402.png)

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2756409.png)

![N-(3,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2756414.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)